molecular formula C16H20N2O2 B7554224 2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole

2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole

Cat. No. B7554224
M. Wt: 272.34 g/mol
InChI Key: FAUIMABXJMXNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole (also known as PNU-282987) is a synthetic compound that acts as a selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

PNU-282987 acts as a selective agonist for the α7 subtype of nAChRs, which are widely distributed in the brain and play a key role in various cognitive and behavioral processes. Activation of α7 nAChRs by PNU-282987 leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of neurotrophic factor expression, and the reduction of neuroinflammation. These effects are thought to underlie the therapeutic potential of PNU-282987 in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of PNU-282987 is its high selectivity for the α7 subtype of nAChRs, which reduces the potential for off-target effects. However, PNU-282987 has several limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for the research on PNU-282987, including the development of more potent and selective agonists for α7 nAChRs, the investigation of the potential therapeutic applications of PNU-282987 in other neurological and psychiatric disorders, and the exploration of the underlying molecular mechanisms of its effects. Additionally, the development of novel drug delivery systems and formulations may improve the bioavailability and efficacy of PNU-282987 in vivo.

Synthesis Methods

The synthesis of PNU-282987 involves several steps, including the formation of the 2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole intermediate, which is then coupled with the appropriate acid chloride to produce the final product. The synthesis of PNU-282987 is a complex process that requires specialized skills and equipment.

Scientific Research Applications

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in the brain.

properties

IUPAC Name

2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-12(2)20-16(17-11)10-18-7-6-13-4-5-15(19-3)8-14(13)9-18/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUIMABXJMXNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCC3=C(C2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole

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